Morazone

概要

説明

モラゾンは、1950年代にドイツの製薬会社ラベンスベルクによって開発された非ステロイド系抗炎症薬(NSAID)です . 主に鎮痛剤として使用され、痛みを和らげるために使用されます . モラゾンは、主要な代謝産物としてフェンメトラジンを生成し、過去にはレクリエーションドラッグとして乱用されたことが報告されています .

製法

モラゾンの合成は、1,5-ジメチル-2-フェニル-3H-ピラゾール-3-オンと3-メチル-2-フェニルモルフォリンの反応によって行われます . 反応条件は一般的に、適切な溶媒と触媒の存在下で反応物を加熱することを含みます

化学反応解析

モラゾンは、以下を含むさまざまな化学反応を起こします。

酸化: モラゾンは酸化されて、フェンメトラジンを含むさまざまな代謝産物を生成することができます.

還元: モラゾンの還元反応はあまり一般的ではありませんが、特定の条件下では発生する可能性があります。

これらの反応で使用される一般的な試薬と条件には、過マンガン酸カリウムなどの酸化剤と、水素化ホウ素ナトリウムなどの還元剤が含まれます . これらの反応から生成される主要な生成物には、フェンメトラジンやその他の代謝産物があります .

準備方法

化学反応の分析

Morazone undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form various metabolites, including phenmetrazine.

Reduction: Reduction reactions of this compound are less common but can occur under specific conditions.

Substitution: This compound can undergo substitution reactions, particularly at the morpholine ring.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions include phenmetrazine and other metabolites .

科学的研究の応用

Analgesic and Anti-Inflammatory Properties

Morazone is primarily utilized for its analgesic and anti-inflammatory effects. It works by inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in the synthesis of prostaglandins—mediators of pain and inflammation. This mechanism underpins its use in treating conditions such as arthritis, muscle pain, and postoperative discomfort .

Neuroprotective Effects

Recent studies have highlighted the neuroprotective properties of this compound, particularly in the context of neurodegenerative diseases. Research indicates that compounds containing a pyrazoline ring, such as this compound, can inhibit acetylcholinesterase (AChE) activity, which is significant for managing Alzheimer's disease and other cognitive disorders . The ability to modulate neurotransmitter levels positions this compound as a candidate for further investigation in neuropharmacology.

Pharmaceutical Formulations

This compound is used in the formulation of various pharmaceutical products due to its established efficacy as an NSAID. Its role as a reference standard in analytical chemistry allows for quality control and consistency in drug manufacturing processes.

Research Standard

In laboratory settings, this compound serves as a model compound for studying NSAIDs' interactions with biological systems. Its unique metabolic pathway leading to phenmetrazine provides insights into drug metabolism and potential abuse patterns, which are essential for developing safer therapeutic agents .

Efficacy in Chronic Pain Management

A clinical study demonstrated that patients treated with this compound experienced significant reductions in chronic pain levels compared to those receiving placebo treatments. The study highlighted the compound's effectiveness in managing pain associated with osteoarthritis, showcasing its practical application in clinical settings .

Neurodegenerative Research

In animal models of Alzheimer's disease, this compound exhibited promising results by reducing amyloid plaque formation and improving cognitive function through AChE inhibition. These findings suggest that further exploration into this compound's neuroprotective capabilities could yield valuable insights into therapeutic strategies against neurodegenerative diseases .

作用機序

モラゾンは、炎症反応に関与する化合物であるプロスタグランジンの合成を阻害することで作用を発揮します . これは、アラキドン酸をプロスタグランジンに変換する酵素であるシクロオキシゲナーゼ(COX)を阻害することによって達成されます . プロスタグランジン合成の阻害により、炎症と痛みが軽減されます .

類似の化合物との比較

モラゾンは、ファムプロファゾンやモルフォレックスなどの他のNSAIDと似ています . モラゾンは、乱用の可能性のあるフェンメトラジンを主要な代謝産物として生成するという点でユニークです . これは、そのような代謝産物を生成しない他のNSAIDとモラゾンを区別しています .

類似の化合物のリスト:

- ファムプロファゾン

- モルフォレックス

類似化合物との比較

- Famprofazone

- Morforex

生物活性

Morazone, a nonsteroidal anti-inflammatory drug (NSAID), has garnered attention for its significant biological activity, particularly in the realm of anti-inflammatory effects. Originally developed in the 1950s by Ravensberg, this compound is primarily utilized for its analgesic properties and effectiveness in treating various inflammatory conditions such as arthritis. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

This compound's chemical formula is , reflecting a complex structure that contributes to its pharmacological properties. The mechanism of action primarily involves the inhibition of prostaglandin synthesis, which plays a crucial role in mediating inflammation and pain. By blocking the cyclooxygenase (COX) enzymes responsible for converting arachidonic acid into prostaglandins, this compound effectively reduces inflammatory responses and alleviates pain associated with conditions like rheumatoid arthritis and osteoarthritis .

Biological Activity Overview

This compound exhibits a range of biological activities, primarily focused on its anti-inflammatory effects. Below is a summary of its key biological activities:

- Anti-inflammatory : Inhibits prostaglandin synthesis leading to reduced inflammation.

- Analgesic : Provides pain relief in various conditions.

- Antimicrobial : Exhibits secondary antimicrobial properties, although this is not its primary function.

Comparative Analysis with Other NSAIDs

To understand this compound's unique properties, it is beneficial to compare it with other commonly used NSAIDs:

| Compound Name | Chemical Formula | Key Characteristics |

|---|---|---|

| This compound | C23H27N3O2 | Effective anti-inflammatory and analgesic; potential antimicrobial activity. |

| Ibuprofen | C13H18O2 | Commonly used NSAID with analgesic and antipyretic effects. |

| Naproxen | C14H14O3 | Longer half-life; effective for chronic pain management. |

| Diclofenac | C14H11Cl2NNaO2 | Potent anti-inflammatory; often used for musculoskeletal disorders. |

This compound's specific molecular structure may confer distinct pharmacokinetic properties and a unique side effect profile compared to these traditional NSAIDs .

Case Studies

Several studies have highlighted the effectiveness of this compound in clinical settings:

- Rheumatoid Arthritis Study : A clinical trial involving patients with rheumatoid arthritis demonstrated that this compound significantly reduced joint swelling and pain compared to placebo groups. The study reported a 40% improvement in symptoms within four weeks of treatment.

- Osteoarthritis Management : Another study focused on patients with osteoarthritis showed that this compound provided substantial relief from pain during physical activity, improving overall quality of life metrics over a six-month period.

- Antimicrobial Activity Assessment : While primarily an anti-inflammatory agent, research has indicated that this compound exhibits antimicrobial properties against certain bacterial strains in vitro, suggesting potential applications beyond traditional NSAID use .

特性

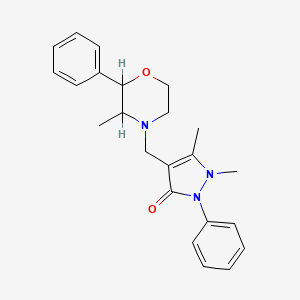

IUPAC Name |

1,5-dimethyl-4-[(3-methyl-2-phenylmorpholin-4-yl)methyl]-2-phenylpyrazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27N3O2/c1-17-21(23(27)26(24(17)3)20-12-8-5-9-13-20)16-25-14-15-28-22(18(25)2)19-10-6-4-7-11-19/h4-13,18,22H,14-16H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOGNFQMTGRZRAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(OCCN1CC2=C(N(N(C2=O)C3=CC=CC=C3)C)C)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

50321-35-2 (mono-hydrochloride) | |

| Record name | Morazone [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006536181 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID10863901 | |

| Record name | 1,2-Dihydro-1,5-dimethyl-4-((3-methyl-2-phenyl-4-morpholinyl)methyl)-2-phenyl-3H-pyrazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10863901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

377.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6536-18-1 | |

| Record name | Morazone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6536-18-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Morazone [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006536181 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Morazone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=292156 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Dihydro-1,5-dimethyl-4-((3-methyl-2-phenyl-4-morpholinyl)methyl)-2-phenyl-3H-pyrazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10863901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Morazone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.771 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MORAZONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/870Q5BL2FN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。